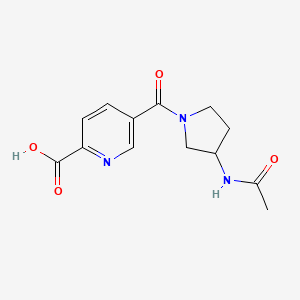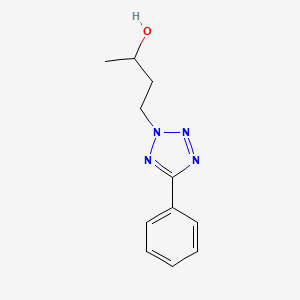
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid (APC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. APC is a pyridine derivative that has been synthesized using various methods.
Mecanismo De Acción
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid inhibits the activity of human leukocyte elastase and cathepsin G by binding to their active sites. This binding prevents the enzymes from cleaving their substrates, thereby reducing their activity. The anti-inflammatory effects of 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of human leukocyte elastase and cathepsin G activity, as well as the inhibition of pro-inflammatory cytokine production. 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying their role in physiological processes. However, 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research related to 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid, including the development of 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid-based drugs for the treatment of inflammatory diseases, the investigation of 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid's potential as an antioxidant, and the exploration of its role in other physiological processes. Additionally, further research is needed to determine the safety and efficacy of 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid and its potential side effects.
Métodos De Síntesis
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid can be synthesized using various methods, including the reaction of pyridine-2,5-dicarboxylic acid with N-tert-butoxycarbonyl-3-aminopyrrolidine, followed by the removal of the protecting group. Another method involves the reaction of pyridine-2,5-dicarboxylic acid with 3-amino-N-tert-butoxycarbonylpyrrolidine, followed by the removal of the protecting group and acetylation of the amino group.
Aplicaciones Científicas De Investigación
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has been shown to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes, including human leukocyte elastase and cathepsin G. These enzymes are involved in various physiological processes, including inflammation and tissue remodeling. 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-(3-acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8(17)15-10-4-5-16(7-10)12(18)9-2-3-11(13(19)20)14-6-9/h2-3,6,10H,4-5,7H2,1H3,(H,15,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPOZLOPSBIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)

![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
